molecular formula C16H10N2O6S4 B3061910 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid CAS No. 152216-76-7

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid

Cat. No. B3061910
CAS RN: 152216-76-7
M. Wt: 454.5 g/mol
InChI Key: YSCNMFDFYJUPEF-OWOJBTEDSA-N
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Description

4,4'-diisothiocyanostilbene-2,2'-disulfonic acid is an arenesulfonic acid.
An inhibitor of anion conductance including band 3-mediated anion transport.

Scientific Research Applications

Polymerization and Catalysis

Benzenesulfonic acid derivatives are utilized in polymerization processes. For example, derivatives like 2-[bis(2-methoxy-phenyl)phosphanyl]-4-methyl-benzenesulfonic acid are involved in the formation of palladium-based polymerization catalysts, used for homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes (Skupov et al., 2007).

Synthesis of Organic Compounds

Compounds derived from benzenesulfonic acid play a crucial role in synthesizing various organic compounds, such as organoselenium sulfonamides and benzenesulfonate derivatives. These compounds have potential applications as immunostimulants and oxidation catalysts (Kloc et al., 1997).

Development of Advanced Materials

Research into benzenesulfonic acid derivatives has led to the development of materials like sulfonated polynaphthalimides, which show promise as proton exchange membranes due to properties like thermal stability and low methanol permeability (Song et al., 2013).

Optical Sensors and Fluorescence Studies

Benzenesulfonic acid derivatives are used in creating optical sensors for detecting ammonia, utilizing the fluorescence sensitization properties of these compounds (Sahare & Pattanaik, 2007). Additionally, these compounds are incorporated into materials like fluorescent polypyrrole nanospheres, which are promising as smart electrode materials for supercapacitors due to their electrochemical activity and photoluminescence (Wang et al., 2015).

Liquid Crystal Technology

In the field of liquid crystal technology, benzenesulfonic acid derivatives are used to synthesize cholesteric liquid-crystalline elastomers, which exhibit unique thermotropic LC properties and are useful in various applications due to their cholesteric phase and reflective properties (Meng et al., 2005).

Biophysical Chemistry

These compounds are also significant in biophysical chemistry, where derivatives of benzene isothiocyanate, including those of benzenesulfonic acids, are studied for their interactions with hemoglobin, providing models for blood substitutes and antisickling drugs (Ippoliti et al., 1990).

properties

IUPAC Name

5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNMFDFYJUPEF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152216-76-7, 53005-05-3
Record name 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53005-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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